molecular formula C15H20N2O2 B567247 Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1227456-96-3

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B567247
CAS No.: 1227456-96-3
M. Wt: 260.337
InChI Key: MCCLOIWMYNVJSY-UHFFFAOYSA-N
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Description

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1206969-92-7, molecular formula C₁₉H₂₈N₂O₂) is a bicyclic spiro compound featuring a diazaspiro core with a benzyl ester group at the 7-position . This structure confers unique conformational rigidity and stereochemical properties, making it valuable in medicinal chemistry for drug discovery, particularly as a scaffold for sigma receptor ligands and intermediates in PET tracer synthesis . The benzyl group enhances lipophilicity compared to other esters, influencing pharmacokinetic behavior and synthetic utility .

Properties

IUPAC Name

benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-10-13-4-2-1-3-5-13)17-8-6-15(7-9-17)11-16-12-15/h1-5,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCLOIWMYNVJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Diamine-Ketone Condensation

A widely reported method involves condensing 1,2-diamines with cyclic ketones. For example, ethyl malonate reacts with 1,2-diaminopropane in ethanol at 25–80°C for 5 hours to form a bicyclic intermediate, which is subsequently reduced and functionalized. Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) reduces ester groups to alcohols, while p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) facilitates sulfonylation for ring closure.

Reductive Amination

Reductive amination of spirocyclic ketones with protected diamines offers an alternative route. For instance, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is synthesized via reductive amination of a spiro[3.5]nonan-7-one with tert-butyl carbamate, followed by hydrogenolysis. This method achieves yields of 27–75%, depending on reaction scale and catalyst choice.

Introduction of the Benzyl Carboxylate Group

After forming the diazaspiro core, the benzyl carboxylate moiety is introduced through alkylation or acylation.

Alkylation with Benzyl Halides

Benzylation is commonly achieved via nucleophilic substitution. In a representative procedure, the free amine of 2,7-diazaspiro[3.5]nonane reacts with benzyl bromide in acetonitrile using cesium carbonate (Cs₂CO₃) as a base, yielding the N-benzyl derivative. Subsequent carboxylation with di-tert-butyl dicarbonate (Boc₂O) in DCM introduces the carboxylate group, which is selectively hydrolyzed to the benzyl ester.

Acylation with Benzyl Chloroformate

Direct acylation using benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (TEA) provides a one-step route to the carboxylate. This method, however, requires stringent temperature control (0–5°C) to prevent over-acylation. Yields range from 50–65%, with purification via flash chromatography on silica gel.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Solvents : Ethanol and acetonitrile are preferred for cyclization due to their polar aprotic nature, which stabilizes transition states. DCM and THF are optimal for acylation and alkylation, respectively.

  • Catalysts : Palladium carbon (Pd/C) is critical for hydrogenolysis steps, while Buchwald-Hartwig amination employs Pd₂(dba)₃/Xantphos systems for C–N bond formation.

Temperature and Stoichiometry

  • Cyclization reactions proceed efficiently at 25–80°C, with higher temperatures accelerating ring closure but risking side products.

  • Stoichiometric excess of benzylating agents (1.2–1.5 equiv) minimizes unreacted starting material, though excess amounts necessitate careful quenching.

Industrial-Scale Synthesis

The patent CN111620869A outlines a seven-step industrial protocol adaptable for this compound:

StepReactionReagents/ConditionsYield
1Ethyl malonate cyclizationEthanol, 5 h, 80°C85%
2LiBH₄ reductionTHF, 0°C, 2 h78%
3TsCl sulfonylationDCM, rt, 12 h90%
4Cs₂CO₃-mediated ring closureAcetonitrile, reflux, 24 h65%
5Mg/MeOH reductionMethanol, 40°C, 6 h70%
6Boc protectionBoc₂O, DCM, rt, 8 h88%
7Hydrogenolytic deprotectionPd/C, H₂, methanol, 12 h95%

Modifications for benzyl ester formation include substituting Boc₂O with benzyl chloroformate in Step 6 and omitting Step 7.

Challenges and Mitigation Strategies

Side Reactions

  • Over-Alkylation : Controlled addition of benzyl bromide (≤1.2 equiv) and low temperatures (0–5°C) suppress di-benzylated byproducts.

  • Oxidation : Conducting reactions under inert atmosphere (N₂/Ar) prevents amine oxidation during cyclization.

Purification

Flash chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound, while recrystallization from ethanol/water improves purity to >98%.

Emerging Methodologies

Recent advances include continuous flow synthesis, which reduces reaction times from 24 h to 2 h for cyclization steps, and enzymatic carboxylation using lipases, offering greener alternatives to traditional acylation .

Scientific Research Applications

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of spirocyclic drugs.

    Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding to these targets, potentially leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

  • CAS : 896464-16-7
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Key Differences :
    • The tert-butyl ester replaces the benzyl group, reducing steric bulk and increasing hydrolytic stability under acidic conditions .
    • Lower molecular weight (226.32 g/mol vs. 316.44 g/mol for the benzyl derivative) and logP (XLogP3-AA = 1.1 vs. ~3.5 estimated for benzyl) .
    • Applications : Widely used as a protective group in peptide synthesis and as an intermediate in PET tracers (e.g., α-synuclein imaging agents) .

7-Benzyl-2-phenethyl-2,7-diazaspiro[3.5]nonane (AD186)

  • Structure : Features benzyl and phenethyl substituents at the 7- and 2-positions, respectively.
  • Demonstrated potent sigma-1 receptor affinity (Ki < 10 nM) in contrast to ester-containing derivatives, highlighting the role of substituents in pharmacological activity .

tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate

  • CAS : 203662-66-2
  • Molecular Formula : C₁₃H₂₁N₃O₂
  • Key Differences: Incorporation of a cyano group at the 2-position introduces electrophilic reactivity, enabling further functionalization (e.g., nucleophilic substitution) . Reduced steric hindrance compared to benzyl derivatives, favoring applications in cross-coupling reactions .

Research Findings and Case Studies

  • Sigma Receptor Ligands : Compounds like AD186 (7-benzyl-2-phenethyl) show subtype selectivity (sigma-1 vs. sigma-2), underscoring the impact of substituent polarity and steric effects .
  • PET Tracer Synthesis: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate was utilized in a radiotracer for α-synuclein imaging, achieving 75% yield in coupling reactions .

Biological Activity

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and therapeutic applications.

Structural Characteristics

This compound features a spirocyclic structure that contributes to its distinct chemical reactivity and biological properties. The presence of the diazaspiro framework allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can lead to modulation of enzyme activities and influence cellular signaling pathways. Notably, the compound has been studied for its potential as:

  • Enzyme Inhibitor: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulator: The compound can bind to receptors, altering their activity and potentially leading to therapeutic effects.

Research indicates that this compound exhibits several biochemical properties:

  • Binding Affinity: The compound has shown significant binding affinity to various molecular targets, including sigma receptors (S1R and S2R) and cytochrome P450 enzymes, which play crucial roles in drug metabolism.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, indicating its applicability in treating bacterial infections.
  • Anticancer Activity: The compound has been investigated for its role in targeting oncogenic proteins like KRAS G12C, which is implicated in various cancers.

Case Studies

  • Anticancer Activity:
    A study reported the synthesis of derivatives based on the diazaspiro framework that act as covalent inhibitors against KRAS G12C mutations. These derivatives demonstrated effective inhibition in vitro and showed promising antitumor effects in xenograft mouse models .
  • Enzyme Interaction:
    Investigations into the interaction of this compound with cytochrome P450 enzymes revealed that it could modulate enzyme activity, potentially affecting drug metabolism and efficacy .
  • Sigma Receptor Binding:
    The compound has been evaluated as a selective ligand for sigma receptors, showing varying affinities that could be exploited for analgesic therapies .

Applications in Medicine

This compound is being explored for several therapeutic applications:

  • Antimicrobial Agents: Its potential as an antitubercular agent is under investigation, with derivatives showing promising results against bacterial strains .
  • Cancer Therapeutics: The ability to inhibit KRAS G12C positions this compound as a candidate for developing targeted cancer therapies .
  • Pain Management: As a sigma receptor modulator, it may offer new avenues for pain management therapies .

Data Summary Table

Biological ActivityMechanismReferences
Enzyme InhibitionModulates activity of cytochrome P450 enzymes
AnticancerCovalent inhibition of KRAS G12C
AntimicrobialPotential against bacterial infections
Sigma Receptor ModulationBinding affinity studies

Q & A

Q. What are the key considerations for synthesizing Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, and how can purity be optimized?

The synthesis involves reacting 2,7-diazaspiro[3.5]nonane with benzoyl chloride under alkaline conditions. Critical parameters include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their polarity and stability .
  • Base choice : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates nucleophilic attack during esterification .
  • Reaction monitoring : Use thin-layer chromatography (TLC) or inline spectroscopy to track progress.
  • Purification : Recrystallization or column chromatography is essential to achieve >95% purity. NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .

Q. How is the compound characterized to confirm its structural and chemical identity?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, distinguishing the spirocyclic core and benzyl ester group .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₄H₂₀ClNO₄, MW 292.80 g/mol) .
  • Melting Point Analysis : Determines crystallinity and purity (e.g., sharp melting points indicate high purity).

Q. What stability precautions are necessary during storage and handling?

  • Storage : Keep at room temperature in airtight, light-protected containers to prevent oxidation or hydrolysis .
  • Degradation risks : Avoid extreme pH (<3 or >10) and temperatures >80°C, which may cleave the ester bond or destabilize the spirocyclic core .

Advanced Research Questions

Q. How can structural analogs be designed to enhance receptor-binding affinity or enzyme inhibition?

  • Substituent modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the benzyl ring to improve metabolic stability .
  • Spirocyclic core rigidity : Maintain the diazaspiro scaffold to preserve conformational restraint, critical for target selectivity (e.g., sigma receptors) .
  • Aminoethyl side chains : Adding polar groups (e.g., –NH₂) enhances hydrogen bonding with biological targets like G-protein-coupled receptors (GPCRs) .

Q. Table 1: Structure-Activity Relationship (SAR) Insights

Modification Effect on Activity Reference
Benzyl ester replacementAlters lipophilicity and membrane permeability
Spiro core fluorinationIncreases metabolic stability
Aminoethyl substitutionEnhances GPCR binding via H-bond interactions

Q. How can computational methods aid in predicting biological activity or resolving conflicting data?

  • Molecular docking : Simulate interactions with targets like sigma receptors to prioritize analogs with favorable binding energies .
  • Molecular dynamics (MD) : Assess conformational stability of the spirocyclic core in aqueous or lipid environments .
  • Machine learning : Train models on existing bioactivity data to predict untested derivatives’ potency or toxicity.

Q. What strategies resolve contradictions in reported enzyme inhibition or receptor-binding data?

  • Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) across studies to minimize variability .
  • Orthogonal validation : Cross-verify results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
  • Meta-analysis : Compare substituent effects across analogs to identify trends (e.g., tert-butyl groups improving solubility vs. benzyl esters enhancing affinity) .

Q. What safety protocols are critical for handling this compound in vitro?

  • PPE requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (H335) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Notes for Experimental Design

  • Scale-up challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow reactors for improved heat/mass transfer .
  • Controlled atmosphere : Use nitrogen or argon to prevent oxidation during sensitive steps (e.g., NaH-mediated reactions) .
  • Biological assays : Pair enzymatic inhibition studies (e.g., IC₅₀ determination) with cytotoxicity screens (e.g., MTT assays) to evaluate therapeutic potential .

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